Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a cyclopentane ring and a boronic ester, makes it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentane-1-carboxylic acid with pinacolborane in the presence of a catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Palladium or platinum-based catalysts
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone
Reduction: Formation of the corresponding alkane
Substitution: Replacement of the boronic ester group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, and various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate exerts its effects involves the formation of a boronate complex. This complex can undergo various transformations, such as transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium-catalyzed cross-coupling: Formation of carbon-carbon bonds through the Suzuki-Miyaura reaction.
Borylation: Introduction of boron-containing groups into organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate is unique due to its cyclopentane ring structure, which provides distinct steric and electronic properties compared to other boronic esters. This uniqueness makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective.
Properties
Molecular Formula |
C13H23BO4 |
---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H23BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(8-10)11(15)16-5/h9-10H,6-8H2,1-5H3 |
InChI Key |
PCZPWJSXALHSOE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)C(=O)OC |
Origin of Product |
United States |
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